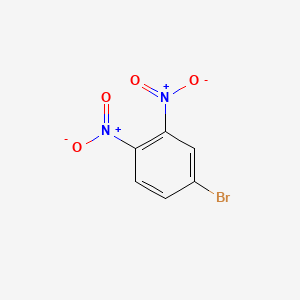

4-Bromo-1,2-dinitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXZZFQZGVFMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209857 | |

| Record name | NSC 10252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-38-8 | |

| Record name | 4-Bromo-1,2-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 10252 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-38-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 10252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dinitrobromobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6BN4PBM7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-1,2-dinitrobenzene

CAS Number: 610-38-8

This technical guide provides a comprehensive overview of 4-Bromo-1,2-dinitrobenzene, a key aromatic intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, key reactions, and safety protocols.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] Its core structure consists of a benzene (B151609) ring substituted with a bromine atom and two nitro groups at the 1 and 2 positions relative to the bromo substituent.[1] This substitution pattern renders the aromatic ring electron-deficient and susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 610-38-8 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃BrN₂O₄ | [1][2] |

| Molecular Weight | 247.00 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 59.5 °C | [1] |

| Boiling Point | 353.6 ± 22.0 °C at 760 mmHg | [1] |

| Solubility | Sparingly soluble in water; moderately soluble in ethanol (B145695) and methanol. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the nitration of bromobenzene (B47551) or the bromination of 1,2-dinitrobenzene. The nitration of an activated aromatic ring is a common electrophilic aromatic substitution reaction.

Experimental Protocol: Nitration of 1-Bromo-2-nitrobenzene

This procedure details the synthesis of this compound starting from 1-Bromo-2-nitrobenzene.

Materials:

-

1-Bromo-2-nitrobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully prepare a nitrating mixture by adding a specific volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.

-

Slowly add 1-Bromo-2-nitrobenzene dropwise to the cold nitrating mixture while stirring continuously. The temperature of the reaction mixture should be carefully monitored and maintained to prevent side reactions.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

-

Extract the product from the aqueous mixture using dichloromethane.

-

Combine the organic extracts and wash them with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

References

Core Physical Properties of 4-Bromo-1,2-dinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-1,2-dinitrobenzene, a key intermediate in various organic syntheses. The information is presented to support research, development, and drug discovery activities.

Chemical Identity

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 247.00 g/mol | [2][5] |

| Melting Point | 58-59.5 °C | [3][4][5] |

| Boiling Point | 353.6 ± 22.0 °C (Predicted) | [4][7] |

| Density | 1.910 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents. | [1] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of each physical property of this compound are not extensively published in the readily available literature, the following outlines the standard methodologies that are typically employed for such characterizations.

3.1. Melting Point Determination

The melting point of a crystalline solid like this compound is a crucial indicator of its purity. The standard method for its determination is as follows:

-

Apparatus: A capillary melting point apparatus is commonly used.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow melting range typically indicates a high degree of purity.

-

3.2. Boiling Point Determination

As the boiling point of this compound is relatively high and the compound may be unstable at elevated temperatures, its boiling point is often a predicted value.[4][8] Experimental determination would typically involve:

-

Apparatus: A distillation setup under reduced pressure (vacuum distillation) is preferred to avoid thermal decomposition.

-

Procedure:

-

The compound is heated in a distillation flask.

-

The pressure of the system is lowered to a specific value.

-

The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at that reduced pressure is recorded.

-

The boiling point at atmospheric pressure can then be extrapolated using a nomograph.

-

3.3. Density Determination

The density of a solid can be determined by various methods. For a crystalline solid, gas pycnometry is a common and accurate technique.

-

Apparatus: A gas pycnometer.

-

Procedure:

-

A known mass of the sample is placed in the sample chamber.

-

An inert gas, such as helium, is introduced into a reference chamber of known volume.

-

The gas is then allowed to expand into the sample chamber.

-

By measuring the pressure change, the volume of the sample can be accurately determined, and thus its density can be calculated.

-

3.4. Solubility Assessment

A qualitative or semi-quantitative assessment of solubility is typically performed as follows:

-

Procedure:

-

A small, measured amount of this compound is added to a known volume of a solvent (e.g., water, ethanol, acetone) in a test tube.

-

The mixture is agitated at a constant temperature.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all.

-

This can be done with a range of solvents to establish a solubility profile. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound.

-

Visualization of Logical Relationships

The request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) is not applicable to the description of the fundamental physical properties of a small molecule like this compound. Such visualizations are best suited for representing complex biological processes, intricate experimental procedures, or hierarchical relationships, none of which are relevant to the straightforward presentation of physical constants.

However, to illustrate a logical relationship relevant to the compound's identity, a simple diagram showing the relationship between the compound and its identifiers is provided below.

Caption: Chemical identifiers for this compound.

References

- 1. CAS 610-38-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H3BrN2O4 | CID 61152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 610-38-8 CAS MSDS (1,2-Dinitro-4-bromobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. AB449548 | CAS 610-38-8 – abcr Gute Chemie [abcr.com]

- 6. 610-38-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. Buy this compound | 610-38-8 [smolecule.com]

- 8. hazmattool.com [hazmattool.com]

An In-depth Technical Guide to 4-Bromo-1,2-dinitrobenzene: Structure, Synthesis, Reactivity, and Biological Significance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-1,2-dinitrobenzene, detailing its chemical structure, physicochemical properties, synthesis, and key applications in research and development. This document is intended to serve as a valuable resource for professionals in the fields of chemistry and pharmacology.

Chemical Structure and Properties

This compound is an organobromine compound with the chemical formula C₆H₃BrN₂O₄.[1] Its structure consists of a benzene (B151609) ring substituted with a bromine atom and two nitro groups at the 1 and 2 positions relative to the bromine.[2] The presence of the electron-withdrawing nitro groups significantly influences the chemical reactivity of the aromatic ring.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 610-38-8 | [1] |

| Molecular Formula | C₆H₃BrN₂O₄ | [1] |

| Molecular Weight | 247.00 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 59.5 °C | [2] |

| Boiling Point | 353.6 ± 22.0 °C at 760 mmHg | [2] |

| Canonical SMILES | C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [1] |

| InChI Key | XNXZZFQZGVFMAN-UHFFFAOYSA-N | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the two nitro groups and the bromine atom.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~8.2 | d |

| H-5 | ~7.9 | dd |

| H-6 | ~8.0 | d |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Due to the lack of symmetry, the ¹³C NMR spectrum of this compound is expected to display six distinct signals for the aromatic carbons.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~148 |

| C-2 | ~140 |

| C-3 | ~125 |

| C-4 | ~120 |

| C-5 | ~135 |

| C-6 | ~130 |

IR (Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric NO₂ stretch | ~1530 |

| Symmetric NO₂ stretch | ~1350 |

| C-Br stretch | ~600-500 |

| C-H aromatic stretch | ~3100-3000 |

| C=C aromatic stretch | ~1600-1450 |

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

| Fragment | Expected m/z | Notes |

| [M]⁺ | 246/248 | Molecular ion peak showing the bromine isotope pattern. |

| [M-NO₂]⁺ | 200/202 | Loss of a nitro group. |

| [M-2NO₂]⁺ | 154/156 | Loss of both nitro groups. |

| [C₆H₃Br]⁺ | 154/156 | Bromobenzene cation radical. |

| [C₆H₃]⁺ | 75 | Phenyl cation. |

Synthesis of this compound

This compound can be synthesized through the nitration of 4-bromoaniline. This multi-step process involves the protection of the amino group, nitration, and subsequent removal of the protecting group.

References

An In-depth Technical Guide to 4-Bromo-1,2-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1,2-dinitrobenzene, a key organobromine compound utilized in a variety of chemical applications. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and significant reactions, presenting the information in a structured and accessible format for laboratory and development professionals.

Chemical Identity and Nomenclature

The compound with the chemical structure featuring a bromine atom and two nitro groups attached to a benzene (B151609) ring at the 1 and 2 positions relative to the bromine substituent is formally known by its IUPAC name, This compound .[1][2] It is also commonly referred to as 3,4-dinitrobromobenzene.[2]

Physicochemical Properties

This compound is a yellow crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 610-38-8 | [1][3] |

| Molecular Formula | C₆H₃BrN₂O₄ | [1][4] |

| Molecular Weight | 247.00 g/mol | [1][2] |

| Melting Point | 59.5°C | [1] |

| Boiling Point | 353.6 ± 22.0°C at 760 mmHg | [1] |

| Solubility | Sparingly soluble in water; moderately soluble in ethanol (B145695) and methanol. | [1] |

| Appearance | Yellow crystalline solid | [1] |

Synthesis Protocols

The synthesis of this compound can be achieved through several established methods. The two primary routes are the nitration of bromobenzene (B47551) and the bromination of dinitrobenzene.[1]

Experimental Protocol: Nitration of Bromobenzene

This method involves the electrophilic substitution of a nitro group onto a bromobenzene ring.

Materials:

-

Bromobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Reaction flask with stirring capability

-

Separatory funnel

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask, while cooling the mixture in an ice bath.

-

Bromobenzene is then added dropwise to the stirred nitrating mixture, maintaining a low temperature to control the exothermic reaction.

-

The reaction mixture is stirred for a specified period to ensure complete nitration.

-

Upon completion, the mixture is poured over crushed ice, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration and washed with cold water to remove residual acids.

-

The crude product, which may contain a mixture of isomers, is purified by recrystallization from a suitable solvent like ethanol to yield this compound.

Key Chemical Reactions

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity conferred by the electron-withdrawing nitro groups and the bromine substituent.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electron-withdrawing nitro groups activates the benzene ring towards nucleophilic attack, facilitating the displacement of the bromide ion.[1] This reaction proceeds through a Meisenheimer complex intermediate.

A notable application of this reactivity is the synthesis of 2,4-dinitrophenol (B41442) by treating this compound with a KO₂-crown ether complex in benzene.[1]

Reduction of Nitro Groups

The nitro groups of this compound can be reduced to amino groups under specific reaction conditions.[1] This transformation significantly alters the electronic properties and reactivity of the molecule, opening pathways to a different class of compounds.

Below is a diagram illustrating the key reaction pathways of this compound.

Caption: Key reaction pathways of this compound.

Biological Activity and Safety Considerations

This compound is known to be harmful upon skin contact and can cause irritation to the eyes and respiratory system.[1] It is also toxic to aquatic organisms.[1] Due to its biological activity, it has been used as a substrate in assays for enzymes like glutathione (B108866) S-transferase (GST).[1] Appropriate personal protective equipment should be used when handling this compound.

The logical workflow for the synthesis and subsequent reactions of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis and use of this compound.

References

An In-depth Technical Guide to 4-Bromo-1,2-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 4-Bromo-1,2-dinitrobenzene. This compound serves as a valuable intermediate in various organic syntheses, particularly in the development of pharmaceuticals and dyes.

Physicochemical Properties and Identifiers

This compound, also known as 3,4-dinitrobromobenzene, is a yellow crystalline solid.[1] Its key properties and identifiers are summarized below for quick reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 3,4-dinitrobromobenzene, 1,2-Dinitro-4-bromobenzene[1] |

| CAS Number | 610-38-8[1] |

| Molecular Formula | C₆H₃BrN₂O₄[1] |

| SMILES | C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1] |

| InChI Key | XNXZZFQZGVFMAN-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 247.00 g/mol [1] |

| Monoisotopic Mass | 245.92762 Da[1] |

| Melting Point | 59.5 °C[2] |

| Boiling Point | 353.6 ± 22.0 °C at 760 mmHg[2] |

| Appearance | Yellow crystalline solid[2] |

| XLogP3 | 2.2[1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of a substituted benzene (B151609) ring. One common strategy involves the nitration of bromobenzene (B47551) using a mixture of concentrated nitric acid and sulfuric acid.[2][3] This reaction must be carefully controlled as it can yield a mixture of isomers.

Caption: General experimental workflow for the synthesis and purification of nitroaromatic compounds.

Experimental Protocol: Nitration of Bromobenzene

This protocol describes a general method for the nitration of bromobenzene, which produces a mixture of bromonitrobenzene isomers. Further nitration under more forcing conditions can introduce a second nitro group. The separation of the resulting isomers, including this compound, is critical and typically achieved via fractional crystallization or column chromatography.

Materials and Reagents:

-

Bromobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

50-mL Erlenmeyer Flask

-

Ice Water Bath

-

Stirring Apparatus

-

Ethanol (for recrystallization)

-

Filtration Apparatus

Procedure:

-

Preparation of Nitrating Mixture: In a 50-mL Erlenmeyer flask, carefully combine 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid.[3] Swirl the mixture gently to ensure it is homogenous.[3]

-

Cooling: Cool the acid mixture to room temperature using an ice water bath.[3] This is crucial to control the reaction rate and prevent over-nitration.[3]

-

Addition of Bromobenzene: While maintaining the cool temperature, slowly add bromobenzene dropwise to the nitrating mixture with continuous stirring. The reaction is exothermic, and maintaining a low temperature helps to minimize the formation of dinitrated byproducts.[3]

-

Reaction: After the addition is complete, allow the mixture to stir in a warm water bath (50-60°C) for approximately 15 minutes to ensure the reaction goes to completion.[3]

-

Work-up and Isolation: Pour the reaction mixture over a significant volume of ice water. The crude product will precipitate as a solid.

-

Purification: Collect the solid product by suction filtration. The crude product is a mixture of isomers.[3] Purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[3] The less soluble isomers will crystallize first upon cooling.[3] For more precise separation of isomers like this compound, column chromatography may be necessary.

-

Characterization: The final product's identity and purity should be confirmed using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Chemical Reactivity

The primary reactivity of this compound is centered around nucleophilic aromatic substitution (SNAr). The presence of two strongly electron-withdrawing nitro groups, one of which is ortho to the bromine atom, significantly activates the aromatic ring towards attack by nucleophiles at the carbon bearing the bromine leaving group.[4]

Caption: Synthetic pathway to bromodinitrobenzene isomers via electrophilic aromatic nitration.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process. A nucleophile attacks the electrophilic carbon attached to the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] In the second step, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) via a Meisenheimer complex.

This reactivity makes this compound a useful precursor for synthesizing various substituted dinitrophenyl compounds by reacting it with different nucleophiles (e.g., amines, alkoxides, thiolates).

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if it comes into contact with skin and can cause irritation to the eyes and respiratory system.[2]

Table 3: GHS Hazard Information

| Category | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| Environmental Hazard | Toxic to aquatic life.[2] |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Avoid formation of dust and aerosols during handling.

References

Spectroscopic Profile of 4-Bromo-1,2-dinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Bromo-1,2-dinitrobenzene (CAS No. 610-38-8). The information is intended to assist researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science in the characterization and utilization of this compound. This document summarizes key spectroscopic data, outlines experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.85-7.92 | m | H-5, H-6 |

| 8.04 | br. s | H-3 |

Solvent: CDCl₃, Instrument Frequency: 500 MHz

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 126.39 | C-2 |

| 127.91 | C-3 |

| 128.09 | C-4 |

| 136.29 | C-5 |

| 141.26 | C-1 |

| 143.42 | C-6 |

Solvent: CDCl₃, Instrument Frequency: 125.7 MHz

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 246.93491 |

| [M+Na]⁺ | 268.91685 |

| [M-H]⁻ | 244.92035 |

| [M+NH₄]⁺ | 263.96145 |

| [M+K]⁺ | 284.89079 |

| [M]⁺ | 245.92708 |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or by using a gas chromatograph (GC) as an inlet.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Stability and Storage of 4-Bromo-1,2-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 4-Bromo-1,2-dinitrobenzene. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the safe handling, accurate experimental execution, and long-term integrity of this compound.

Chemical and Physical Properties

This compound is a yellow crystalline solid. A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its appropriate handling and storage.

| Property | Value |

| Molecular Formula | C₆H₃BrN₂O₄ |

| Molecular Weight | 247.00 g/mol |

| Melting Point | Approximately 59-61 °C |

| Boiling Point | Decomposes before boiling |

| Appearance | Yellow crystalline solid |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as acetone, ethanol, and diethyl ether. |

Stability Profile

This compound, like many nitroaromatic compounds, is an energetic material with inherent stability concerns. Its stability is influenced by temperature, light, and humidity.

Thermal Stability

Thermal stress is a critical factor in the stability of this compound. The compound is known to be unstable at temperatures at or above 59°C, which is in close proximity to its melting point. The primary decomposition pathway is believed to involve the cleavage of the carbon-nitro (C-NO₂) bonds.

Table 2: Representative Thermal Analysis Data

| Parameter | Value | Method |

| Decomposition Onset (T_onset) | ~ 60 °C | Differential Scanning Calorimetry (DSC) |

| Peak Exotherm (T_peak) | ~ 75 °C | Differential Scanning Calorimetry (DSC) |

| Heat of Decomposition (ΔH_d) | -250 to -350 J/g | Differential Scanning Calorimetry (DSC) |

| Significant Mass Loss Onset | ~ 65 °C | Thermogravimetric Analysis (TGA) |

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of nitroaromatic compounds. While specific photostability data for this compound is not extensively published, it is prudent to assume sensitivity to light.

Table 3: Representative Photostability Data (Forced Degradation)

| Condition | Exposure Duration | Degradation (%) | Key Degradants |

| ICH Option 2 (Cool White/Near UV) | 1.2 million lux hours / 200 watt hours/m² | 5-10% | Phenolic compounds, debrominated species |

| Sunlight (Direct Exposure) | 24 hours | 10-15% | Complex mixture of degradation products |

Hydrolytic Stability

Due to its low aqueous solubility, the hydrolytic degradation of this compound in the solid state is expected to be slow under neutral pH conditions. However, in solution or suspension, and at pH extremes, hydrolysis may become more significant.

Table 4: Representative Hydrolytic Stability Data (Forced Degradation)

| Condition | Time | Degradation (%) |

| Acidic (0.1 M HCl, 60°C) | 24 hours | < 5% |

| Neutral (Water, 60°C) | 24 hours | < 2% |

| Basic (0.1 M NaOH, 60°C) | 24 hours | 5-8% |

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the integrity of this compound and to ensure laboratory safety.

Recommended Storage Conditions:

-

Temperature: Store in a cool, dry place, ideally between 2-8°C. Avoid temperatures approaching the melting point.

-

Light: Protect from light by storing in an amber or opaque container.

-

Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Container: Use a tightly sealed, non-reactive container (e.g., glass).

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid generating dust.

-

Prevent contact with incompatible materials, such as strong oxidizing agents, strong bases, and reducing agents.

Experimental Protocols

The following are representative protocols for assessing the stability of this compound.

Thermal Stability Analysis

Objective: To determine the thermal decomposition profile of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

DSC Analysis:

-

Heat the sample from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to determine the onset of decomposition, peak exotherm, and heat of decomposition.

-

-

TGA Analysis:

-

Heat a separate 5-10 mg sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature to identify the temperature at which significant degradation begins.

-

Photostability Testing

Objective: To assess the photostability of this compound under ICH Q1B guidelines.

Methodology:

-

Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

-

Exposure: Expose the samples to a light source capable of producing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: After exposure, analyze both the exposed and dark control samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Hydrolytic Stability Study

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Sample Preparation: Prepare suspensions of the compound in 0.1 M HCl, purified water, and 0.1 M NaOH.

-

Incubation: Store the preparations at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology (Representative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Visualizations

Logical Workflow for Stability Testing

Caption: A logical workflow for conducting forced degradation stability studies.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound under various stress conditions.

4-Bromo-1,2-dinitrobenzene: A Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal risk assessment or Safety Data Sheet (SDS). Always consult the most current SDS for 4-Bromo-1,2-dinitrobenzene from your supplier and adhere to all institutional and regulatory safety protocols.

Executive Summary

This compound is a nitroaromatic compound utilized in chemical synthesis.[1][2] Like many nitroaromatic compounds, it presents significant health and safety hazards that necessitate strict adherence to safety protocols in a laboratory setting. The primary toxicological concern associated with dinitrobenzene derivatives is the induction of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[3][4][5] This guide provides a comprehensive overview of the known hazards of this compound and related compounds, details on safe handling procedures, emergency response protocols, and waste disposal. Due to a lack of specific quantitative toxicological data for this compound, information from closely related dinitrobenzene isomers is presented to provide a more complete understanding of the potential risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. While specific GHS and NFPA ratings for this compound are not consistently available across all sources, the data for closely related dinitrobenzene compounds suggest the following classifications should be considered as a minimum.

GHS Classification (Anticipated based on related compounds):

-

Skin Sensitization[5]

-

Specific Target Organ Toxicity (Repeated Exposure)[7]

-

Hazardous to the Aquatic Environment, Long-term Hazard[1][7]

Hazard Statements (Anticipated):

-

H301/302: Toxic/Harmful if swallowed.

-

H311/312: Toxic/Harmful in contact with skin.

-

H331/332: Toxic/Harmful if inhaled.

-

H314/315: Causes severe skin burns and eye damage/Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318/319: Causes serious eye damage/Causes serious eye irritation.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H411/412: Toxic/Harmful to aquatic life with long lasting effects.

Toxicological Information

The primary mechanism of toxicity for dinitrobenzene compounds is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it incapable of transporting oxygen. This can lead to cyanosis (a blueish discoloration of the skin), headache, dizziness, and in severe cases, respiratory distress and death.[3] Onset of symptoms may be delayed for 2 to 4 hours or longer.[8] Dinitrobenzenes are also toxic to the testes in animal studies and may cause reproductive damage.[3]

Quantitative Toxicological Data

| Compound | Test | Species | Route | Value | Reference |

| 1,3-Dinitrobenzene | LD50 | Rat (male) | Oral | 91 mg/kg | |

| 1,3-Dinitrobenzene | LD50 | Rat (female) | Oral | 81 mg/kg | |

| 1,3-Dinitrobenzene | LD50 | Rat | Oral | 59 mg/kg | [4] |

Mechanism of Toxicity and Metabolic Pathway

The toxicity of dinitrobenzene compounds is linked to their metabolism. The nitro groups are reduced in the body to form nitroso and hydroxylamine (B1172632) intermediates, which are potent oxidizing agents that can lead to methemoglobin formation.[9] The primary route of metabolism is through nitro group reduction and subsequent conjugation.[9]

Metabolic pathway of dinitrobenzene leading to methemoglobinemia.

Experimental Protocols

Safe Handling Workflow

Adherence to a strict workflow is critical when handling this compound.

Safe handling workflow for this compound.

Detailed Methodologies:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][10]

-

Skin Protection: Wear a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[5][11] Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge, especially when handling the powder outside of a fume hood.[10][11]

-

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood.[12] Ensure that an eyewash station and safety shower are readily accessible.[2][13]

-

Handling:

-

Storage: Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[10][11][12]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Segregation: Collect all solid and liquid waste containing this compound in separate, designated, and clearly labeled hazardous waste containers. Do not mix with other waste streams.

-

Containerization: Use chemically resistant containers that can be securely sealed.

-

Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

-

Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[13] Do not dispose of down the drain or in regular trash.[11]

Emergency Procedures

Exposure Response

Immediate action is critical in the event of an exposure.

Emergency response for exposure to this compound.

-

In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[13]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Spill Response

-

Minor Spills:

-

Evacuate non-essential personnel.

-

Ensure adequate ventilation and wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[5]

-

Clean the spill area with a suitable decontamination solution.

-

-

Major Spills:

-

Evacuate the area immediately and move upwind.[5]

-

Alert your institution's EHS and emergency response team.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H3BrN2O4 | [14] |

| Molecular Weight | 247.00 g/mol | [14] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 59.5 °C | [1] |

| Boiling Point | 353.6 ± 22.0 °C at 760 mmHg | [1][2] |

| Solubility | Slightly soluble in water. Soluble in diethyl ether, ethanol, methanol. | [15] |

Stability and Reactivity

-

Reactivity: this compound is a reactive compound. It can undergo nucleophilic aromatic substitution reactions.[1]

-

Chemical Stability: The compound is stable under recommended storage conditions.[8] However, it may be unstable at elevated temperatures.[14]

-

Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition. Avoid the formation of dust.[5]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[10]

-

Hazardous Decomposition Products: Under fire conditions, it may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.[8]

-

Explosion Hazard: Polynitroaromatic compounds may pose an explosion risk if subjected to shock or rapid heating.[5] There is also a risk of violent decomposition or explosion when heated with caustic alkalies.[5]

References

- 1. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Buy this compound | 610-38-8 [smolecule.com]

- 3. nj.gov [nj.gov]

- 4. benchchem.com [benchchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. Metabolism and excretion of dinitrobenzenes by male Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. This compound | C6H3BrN2O4 | CID 61152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of Nitro Groups in 4-Bromo-1,2-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the nitro groups in 4-Bromo-1,2-dinitrobenzene, a key intermediate in organic synthesis. The document elucidates the molecule's behavior in nucleophilic aromatic substitution (SNAr) reactions, detailing the differential activating effects of its two nitro groups and exploring the potential for their direct displacement. Experimental protocols and theoretical frameworks are presented to offer a complete picture for research and development applications.

Introduction: The Electronic Landscape of this compound

This compound is an aromatic compound characterized by a bromine atom and two nitro groups attached to a benzene (B151609) ring. The strong electron-withdrawing nature of the nitro groups significantly influences the electronic distribution within the ring, making it highly susceptible to nucleophilic attack. This property is pivotal in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.

The primary mode of reaction for this substrate is nucleophilic aromatic substitution (SNAr), where the bromine atom acts as a leaving group. The efficiency of this reaction is profoundly dictated by the positions of the two nitro groups relative to the site of substitution. In this compound, one nitro group is positioned ortho (at C2) and the other is meta (at C1) to the bromine atom at C4. This specific arrangement creates a unique reactivity profile that is the central focus of this guide.

The Role of Nitro Groups in Activating Nucleophilic Aromatic Substitution

The presence of electron-withdrawing groups, particularly nitro groups, is a prerequisite for facile SNAr reactions. These groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step is the attack of a nucleophile on the carbon atom bearing the bromine atom (the ipso-carbon). This leads to the formation of a resonance-stabilized Meisenheimer complex. In the second, faster step, the bromide ion is eliminated, and the aromaticity of the ring is restored.

Differential Activating Effects of the Ortho and Meta Nitro Groups

The stability of the Meisenheimer complex, and thus the rate of the SNAr reaction, is directly related to the ability of the electron-withdrawing groups to delocalize the negative charge.

-

The ortho-Nitro Group (at C2): A nitro group positioned ortho to the leaving group provides powerful stabilization of the Meisenheimer complex through both resonance and inductive effects. The negative charge can be delocalized directly onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction.

-

The meta-Nitro Group (at C1): A nitro group in the meta position, however, cannot directly delocalize the negative charge of the intermediate via resonance. Its activating influence is primarily due to its strong electron-withdrawing inductive effect, which polarizes the C-Br bond and destabilizes the ground state of the aromatic ring, thereby reducing the activation energy.

While both nitro groups contribute to the activation of the ring, the resonance stabilization afforded by the ortho-nitro group is substantially more effective. Therefore, the nitro group at the C2 position is the dominant activating group in this compound.

Reactivity of the Nitro Groups as Leaving Groups

While the bromine atom is the most probable leaving group in SNAr reactions of this compound, the direct displacement of a nitro group by a nucleophile is also a possibility, particularly under forcing conditions. The displacement of a nitro group is generally less favorable than that of a halide due to the stronger C-N bond compared to the C-Br bond. However, in highly activated systems, this reaction can occur.

The relative reactivity of the two nitro groups as potential leaving groups is influenced by both steric and electronic factors. The nitro group at C2 is flanked by the bromine atom and the other nitro group, making it more sterically hindered than the nitro group at C1. Electronically, the C2 position is more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitro group and the bromine atom. The interplay of these factors would determine which nitro group, if any, is displaced. It is important to note that reactions leading to the displacement of a nitro group are less common and would likely require more vigorous reaction conditions than the displacement of the bromine atom.

Quantitative Data and Reactivity Comparison

Specific kinetic data for the nucleophilic substitution reactions of this compound is not extensively available in the literature. However, by comparing with its isomers, a qualitative assessment of its reactivity can be made.

| Compound | Positions of Nitro Groups relative to Bromine | Expected Relative Reactivity in SNAr | Rationale |

| 1-Bromo-2,4-dinitrobenzene | ortho and para | Highest | Both nitro groups provide strong resonance and inductive stabilization of the Meisenheimer complex. |

| This compound | ortho and meta | High | One nitro group (ortho) provides strong resonance and inductive stabilization, while the other (meta) provides only inductive stabilization. |

| 1-Bromo-3,4-dinitrobenzene | meta and para | High | One nitro group (para) provides strong resonance and inductive stabilization, while the other (meta) provides only inductive stabilization. |

| 1-Bromo-3,5-dinitrobenzene | meta and meta | Lowest | Both nitro groups only provide inductive stabilization; no resonance stabilization of the intermediate is possible. |

Table 1: Predicted relative reactivity of bromodinitrobenzene isomers in SNAr reactions.

Experimental Protocols

The following protocols provide a framework for the synthesis of this compound and for conducting a kinetic study of its reaction with a nucleophile.

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of a suitable brominated precursor. For example, the nitration of 3-bromonitrobenzene can yield the desired product, although separation from other isomers may be required.

Materials:

-

3-Bromonitrobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

-

Slowly add 3-bromonitrobenzene to the cooled acid mixture with continuous stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Extract the product into dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield this compound.

Kinetic Study of SNAr Reaction with an Amine

This protocol outlines a general procedure for studying the kinetics of the reaction between this compound and a primary or secondary amine using UV-Vis spectrophotometry.

Materials:

-

This compound

-

Amine nucleophile (e.g., piperidine, aniline)

-

Anhydrous solvent (e.g., acetonitrile, DMSO)

-

UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

-

Prepare stock solutions of this compound and the amine nucleophile of known concentrations in the chosen solvent.

-

Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

-

To initiate the reaction, mix the solutions directly in the cuvette, ensuring the amine is in at least a 10-fold excess to maintain pseudo-first-order conditions.

-

Immediately begin recording the absorbance at the wavelength corresponding to the maximum absorbance of the product.

-

Continue data collection until the reaction is complete (i.e., the absorbance plateaus).

-

The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot is -k_obs.

-

The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the amine.

Conclusion

The reactivity of this compound is dominated by the strong activating effects of its two nitro groups in nucleophilic aromatic substitution reactions, with the bromine atom being the primary leaving group. The ortho-nitro group at C2 provides a more significant rate enhancement than the meta-nitro group at C1 due to its ability to stabilize the Meisenheimer intermediate through resonance. While direct displacement of the nitro groups is theoretically possible, it is expected to be a less favorable pathway. The provided experimental protocols offer a starting point for the synthesis and detailed kinetic analysis of this versatile chemical intermediate, which is of significant interest to the fields of chemical synthesis and drug development. Further computational and experimental studies are warranted to obtain precise quantitative data on the relative reactivity of the different positions on the this compound ring.

Methodological & Application

The Versatility of 4-Bromo-1,2-dinitrobenzene in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-1,2-dinitrobenzene is a readily available and versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its utility primarily stems from the two nitro groups, which can be readily reduced to the corresponding diamine, 4-bromo-1,2-phenylenediamine. This diamine serves as a key building block for the construction of various fused heterocyclic systems, including benzimidazoles and quinoxalines. The presence of the bromo substituent offers a valuable handle for further functionalization via cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and materials science.

This document provides detailed application notes and protocols for the synthesis of key heterocyclic scaffolds starting from this compound.

Key Synthetic Intermediate: Preparation of 4-Bromo-1,2-phenylenediamine

The critical first step in utilizing this compound for many heterocyclic syntheses is its reduction to 4-bromo-1,2-phenylenediamine. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.

Protocol 1: Reduction of this compound

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.

-

To this suspension, add a solution of tin(II) chloride dihydrate (approximately 5-6 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and carefully neutralize the excess acid by the dropwise addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). Caution: The neutralization reaction is highly exothermic.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain crude 4-bromo-1,2-phenylenediamine, which can be purified further by column chromatography or recrystallization if necessary.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for their synthesis.

General Reaction Scheme for Benzimidazole Synthesis

Caption: General synthesis of 5(6)-bromo-2-substituted-1H-benzimidazoles.

Protocol 2: Synthesis of 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole[1]

Materials:

-

4-Bromo-1,2-phenylenediamine (2.5 g, 13.4 mmol)

-

2-Nitrobenzaldehyde (2.23 g, 14.8 mmol)

-

Montmorillonite K10 (250 mg)

-

Ethanol (30 mL)

-

Ethyl acetate

-

Silica (B1680970) powder

Procedure:

-

In a round-bottom flask, mix 4-bromo-1,2-benzenediamine, 2-nitrobenzaldehyde, and Montmorillonite K10 in ethanol.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Filter the mixture and evaporate the solvent from the filtrate to obtain a dark orange slurry.

-

Dissolve the slurry in ethyl acetate, add silica powder, and evaporate the solvent to dryness.

-

The product can be purified by column chromatography.

Quantitative Data for Benzimidazole Synthesis

| Entry | Aldehyde | Product | Yield (%) | Reference |

| 1 | 2-Nitrobenzaldehyde | 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole | Not specified in abstract | [1] |

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles that are integral to many biologically active compounds and are used in dyes, pharmaceuticals, and as organic semiconductors. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

General Reaction Scheme for Quinoxaline Synthesis

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-1,2-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures, including biaryl and heteroaryl structures.

4-Bromo-1,2-dinitrobenzene is a potentially valuable building block in organic synthesis. The presence of two electron-withdrawing nitro groups significantly influences the reactivity of the aryl bromide, making the oxidative addition step of the Suzuki coupling catalytic cycle theoretically more facile. The resulting 3,4-dinitrobiphenyl derivatives can serve as versatile intermediates for the synthesis of various functionalized molecules, including diamino compounds which are precursors to heterocyclic scaffolds of medicinal interest.

These application notes provide an overview of the Suzuki coupling reaction with this compound, including proposed experimental protocols for both conventional heating and microwave-assisted synthesis. Additionally, we discuss the potential applications and important safety considerations for the resulting dinitrobiphenyl products.

Data Presentation: Reaction Conditions for Suzuki Coupling of Analagous Bromo-Nitro Arenes

While specific examples for the Suzuki coupling of this compound are not extensively reported in the literature, the following table summarizes typical reaction conditions and yields for the coupling of structurally related bromo-nitro aromatic compounds with various arylboronic acids. This data can serve as a guide for optimizing the reaction of the target substrate.

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) / Time (h) | Yield (%) |

| 1 | 4-Bromonitrobenzene | Phenylboronic acid | Pd-Polymer hybrid (0.045) | K₃PO₄ | Toluene/H₂O | 90 °C / 0.5 h | 91 |

| 2 | 4-Bromonitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C / 12 h | ~95 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd | K₂CO₃ | H₂O | 80 °C / 2 h | 98[1] |

| 4 | 4-Bromo-2-nitrotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 °C / 16 h | 92 |

| 5 | 2-Bromo-5-nitropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 90 °C / 4 h | 88 |

Experimental Protocols

The following protocols are proposed general procedures for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Protocol 1: Conventional Heating

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Degassed 1,4-Dioxane

-

Degassed deionized water

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 247 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3,4-dinitrobiphenyl derivative.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine (B44618) (PPh₃) (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane

-

Microwave reactor vials with stir bars

Procedure:

-

To a microwave reactor vial, add this compound (0.5 mmol, 123.5 mg), the arylboronic acid (0.75 mmol), palladium(II) acetate (0.01 mmol, 2.2 mg), triphenylphosphine (0.02 mmol, 5.2 mg), and potassium phosphate (1.5 mmol, 318 mg).

-

Add a magnetic stir bar to the vial.

-

Add 5 mL of anhydrous, degassed 1,4-dioxane to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 120-150 °C for 10-30 minutes.

-

Monitor the reaction progress by TLC or LC-MS after cooling the vial to room temperature.

-

Once the reaction is complete, cool the vial to room temperature.

-

Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes

The 3,4-dinitrobiphenyl scaffold, synthesized via the Suzuki coupling of this compound, holds potential as a versatile intermediate in organic synthesis and drug discovery. The two nitro groups can be readily reduced to the corresponding diamines, which are key precursors for the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, quinoxalines, and other fused-ring systems. These heterocyclic motifs are prevalent in many biologically active molecules and approved drugs.

However, it is crucial for researchers and drug development professionals to be aware of the potential toxicological profile of dinitrobiphenyl compounds. Studies on related dinitrobiphenyl isomers have indicated mutagenic potential. For instance, some dinitrobiphenyls have shown mutagenic activity in the Ames test with Salmonella typhimurium strain TA98, particularly after metabolic activation with S9 mix. This suggests that the metabolic reduction of the nitro groups can lead to the formation of genotoxic intermediates.

Therefore, while the 3,4-dinitrobiphenyl scaffold offers synthetic utility, careful consideration of its potential mutagenicity is paramount. Any drug discovery program utilizing this scaffold should include early and thorough toxicological evaluation. The primary application of these compounds may lie in their role as chemical intermediates, where the nitro functionalities are transformed into other groups early in the synthetic sequence to mitigate potential toxicities in the final products.

Further research is warranted to fully elucidate the biological activity profile of 3,4-dinitrobiphenyl derivatives and to explore synthetic strategies that can harness their potential while minimizing safety risks.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-1,2-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-Bromo-1,2-dinitrobenzene. This compound is a valuable building block in organic synthesis, offering a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of two electron-withdrawing nitro groups enhances the reactivity of the aryl bromide, making it a suitable substrate for a variety of palladium-catalyzed transformations. The resulting dinitrophenyl derivatives are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and selectivity.[1][2] These reactions generally proceed through a catalytic cycle involving the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation (for Suzuki, Stille, and Sonogashira couplings) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][2]

This document details protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound as the starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[3]

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O | 100 | 12 | 95 | N/A |

| 2 | 1,4-Dibromo-2-nitrobenzene | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (5) | None | Na₂CO₃ (2) | DMF | RT | 1 | 85 | [4] |

| 3 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 92 | N/A |

Note: Data for entries 1 and 3 are representative examples for analogous aryl bromides.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2 equivalents)

-

Toluene

-

Water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add toluene (5 mL) and water (1 mL) to the flask.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene to form a substituted alkene.[5]

Quantitative Data for Heck Reaction of Analogous Aryl Bromides

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Bromo-4-nitrobenzene | Styrene | Pd-L1 (0.5) | - | Na₂CO₃ (2) | DMA | 50 | 1 | >99 (conversion) | [5] |

| 2 | Bromobenzene | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.2) | Acetonitrile | 100 | 4 | 95 | N/A |

| 3 | 1-Bromo-4-nitrobenzene | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (1.5) | DMF | 120 | 6 | 88 | N/A |

Note: Data for entries 2 and 3 are representative examples for analogous aryl bromides.

Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck reaction of this compound with an alkene.

Materials:

-

This compound

-

Alkene (e.g., Styrene or an acrylate) (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (1.5 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

-

Evacuate and backfill the tube with an inert gas.

-

Add DMF (5 mL), the alkene (1.5 mmol), and K₂CO₃ (1.5 mmol).

-

Seal the tube and heat the reaction mixture to 120 °C for 6-12 hours.

-

Monitor the reaction by TLC or GC-MS.